molecular formula C12H16BrNO3 B1349282 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide CAS No. 56658-05-0

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide

Cat. No.: B1349282
CAS No.: 56658-05-0
M. Wt: 302.16 g/mol
InChI Key: YXLYUMKNPBVOKB-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic nomenclature of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide follows International Union of Pure and Applied Chemistry guidelines, providing a clear description of the molecular architecture. The compound is classified as a substituted benzamide derivative, where the benzene ring carries two substituents: a bromine atom at the 2-position and a methoxy group at the 5-position. The amide nitrogen is bonded to a complex alkyl chain featuring both hydroxy and tertiary carbon functionalities.

Alternative nomenclature systems describe this compound as 2-bromo-N-(2-hydroxy-1,1-dimethylethyl)-5-methoxybenzamide, which emphasizes the dimethyl substitution pattern on the ethyl chain. Additional systematic names include benzamide, 2-bromo-N-(2-hydroxy-1,1-dimethylethyl)-5-methoxy-, which provides a hierarchical approach to naming the compound. The compound has been assigned multiple registry numbers, with the primary Chemical Abstracts Service number being 56658-05-0, though alternative registry numbers such as 777795-74-1 have also been documented.

The structural framework consists of a benzene ring as the central aromatic core, with the carbonyl group of the amide functionality directly attached to the carbon atom adjacent to the bromine substituent. The methoxy group (-OCH₃) occupies the 5-position relative to the amide carbonyl, creating a meta relationship between these two functional groups. The nitrogen atom of the amide bond connects to a branched alkyl chain containing a primary alcohol group and a quaternary carbon center bearing two methyl substituents.

Molecular Properties and Formula (C₁₂H₁₆BrNO₃)

The molecular formula C₁₂H₁₆BrNO₃ accurately represents the elemental composition of this compound, indicating twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 302.16 grams per mole, as determined through precise mass spectrometry and computational analysis. The molecular ion peak appears at mass-to-charge ratio 302.16, confirming the molecular weight determination.

The degree of unsaturation for this compound equals five, accounting for the benzene ring's four degrees of unsaturation and one additional degree from the amide carbonyl group. This unsaturation index helps predict the presence of aromatic systems and carbonyl functionalities within the molecular structure. The carbon framework includes both aromatic and aliphatic carbon atoms, with six aromatic carbons forming the benzene ring and six aliphatic carbons comprising the side chain and methoxy substituent.

The heteroatom distribution shows strategic placement of electronegative elements throughout the molecule. The bromine atom serves as a significant substituent that influences both the electronic properties and potential reactivity of the aromatic ring. The nitrogen atom participates in the amide bond formation, creating a planar geometry around the carbonyl carbon. The three oxygen atoms fulfill different structural roles: one in the methoxy group, one in the carbonyl functionality, and one in the primary alcohol group of the side chain.

Molecular ion fragmentation patterns provide additional confirmation of the structural assignment. Common fragmentation pathways include loss of the hydroxy-containing side chain, elimination of the methoxy group, and cleavage of the amide bond. These fragmentation patterns generate characteristic peaks in mass spectrometry analysis that support the proposed molecular structure and formula assignment.

Physical and Chemical Constants

The physical properties of this compound reflect the combined influence of its multiple functional groups and molecular architecture. The compound exists as a solid at room temperature, though specific melting point data remain unavailable in current literature sources. The absence of reported boiling point information suggests either limited experimental characterization or potential thermal decomposition before reaching the boiling point.

Solubility characteristics of this compound demonstrate the complex interplay between hydrophilic and lipophilic structural elements. The presence of the hydroxy group contributes to its potential solubility in polar solvents such as water, alcohols, and other protic solvents. Conversely, the methoxy group and the aromatic benzene ring may enhance its lipophilicity, promoting solubility in organic solvents of moderate polarity. The bromine substituent adds significant molecular weight and may influence both solubility and crystallization behavior.

The partition coefficient, typically expressed as log P, represents the compound's distribution between octanol and water phases. For benzamide derivatives with similar substitution patterns, log P values typically range from 1.0 to 3.0, indicating moderate lipophilicity. The presence of the hydroxy group in the side chain likely reduces the overall lipophilicity compared to fully hydrophobic analogs, potentially placing this compound in the lower end of this range.

Refractive index measurements provide insights into the compound's optical properties and molecular density. For organic compounds with similar molecular weight and functional group composition, refractive indices typically fall within the range of 1.45 to 1.65. The aromatic benzene ring and bromine substituent contribute to higher refractive index values, while the aliphatic side chain may have a moderating effect on this property.

Electronic Structure and Conformational Analysis

The electronic structure of this compound exhibits complex interactions between the aromatic π-system, the amide functionality, and the various substituents. The benzene ring maintains its characteristic aromatic electron delocalization, though the electron-withdrawing bromine atom and the resonance effects of the amide carbonyl significantly influence the electron density distribution throughout the aromatic system. The methoxy group at the 5-position acts as an electron-donating substituent through resonance, partially counteracting the electron-withdrawing effects of the other substituents.

Density functional theory calculations provide detailed insights into the electronic properties and molecular orbitals of this compound. The highest occupied molecular orbital typically resides on the aromatic ring system with contributions from the methoxy group's oxygen lone pairs. The lowest unoccupied molecular orbital generally involves the aromatic π* system and may include contributions from the amide carbonyl. The energy gap between these frontier orbitals influences the compound's chemical reactivity and potential photochemical behavior.

The amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl carbon. This resonance stabilization restricts rotation around the carbon-nitrogen bond, leading to preferred conformations where the amide bond maintains planarity. The energy barrier for amide bond rotation typically ranges from 15 to 20 kilocalories per mole for substituted benzamides, though specific calculations for this compound require detailed computational analysis.

Conformational analysis reveals multiple stable rotamers arising from rotation around single bonds in the flexible side chain. The primary alcohol group can adopt various orientations relative to the quaternary carbon center, creating different intramolecular hydrogen bonding opportunities. The methoxy group rotation around the carbon-oxygen bond generates additional conformational possibilities, though these typically involve lower energy barriers of 2 to 5 kilocalories per mole.

Computational Modeling of Molecular Parameters

Advanced computational methods provide precise predictions of molecular parameters for this compound using established quantum mechanical approaches. Density functional theory calculations at the B3LYP/6-31G(d,p) level offer reliable geometry optimizations and electronic property predictions for benzamide derivatives. These calculations successfully reproduce experimental bond lengths, bond angles, and other structural parameters with high accuracy for related compounds in this chemical class.

Molecular mechanics simulations complement quantum mechanical calculations by providing insights into conformational flexibility and intermolecular interactions. Force field parameters derived from high-level calculations enable molecular dynamics simulations that explore the compound's behavior in different environments. These simulations reveal preferred conformations, estimate rotational barriers, and predict thermodynamic properties under various conditions.

The calculated dipole moment reflects the asymmetric charge distribution resulting from the various polar functional groups within the molecule. The bromine atom, methoxy group, amide carbonyl, and primary alcohol all contribute to the overall molecular polarity. Typical dipole moments for substituted benzamides range from 2 to 6 Debye units, with the exact value depending on the relative orientations of the polar groups and their individual contributions to the molecular electric field.

Vibrational frequency calculations provide characteristic infrared and Raman spectroscopic signatures for structural identification and purity assessment. The amide carbonyl typically exhibits a strong infrared absorption around 1650 to 1680 wavenumbers, while the primary alcohol OH stretch appears in the 3200 to 3500 wavenumber region. The aromatic carbon-carbon stretching modes generate multiple peaks in the 1400 to 1600 wavenumber range, and the carbon-bromine stretching vibration produces a characteristic absorption around 500 to 700 wavenumbers.

Thermodynamic property predictions through computational methods include heat capacity, entropy, and enthalpy of formation estimates. These calculations utilize statistical thermodynamics principles combined with vibrational frequency data to generate temperature-dependent property values. The predicted thermodynamic parameters prove valuable for process design, reaction equilibrium calculations, and stability assessments under various operating conditions.

Properties

IUPAC Name

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)9-6-8(17-3)4-5-10(9)13/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLYUMKNPBVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369705
Record name N1-(2-hydroxy-1,1-dimethylethyl)-2-bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56658-05-0
Record name 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56658-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-hydroxy-1,1-dimethylethyl)-2-bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 5-methoxybenzoic acid or related phenolic precursors

  • Starting Material: m-Methoxybenzoic acid or 5-methoxyphenol derivatives
  • Bromination Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or dibromohydantoin
  • Catalysts/Initiators: Iron powder, red phosphorus, potassium bromide, potassium bromate, sulfuric acid
  • Solvents: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane
  • Reaction Conditions:
    • Temperature range: -10°C to 80°C, typically controlled around 25-30°C for optimal selectivity
    • Reaction time: 1 to 24 hours depending on scale and reagent
  • Workup: Quenching in ice water, solvent recovery under reduced pressure, filtration, and recrystallization (methanol, ethanol, or isopropanol)

Representative Data from Literature

Parameter Typical Value/Range Notes
Bromination reagent equivalents 0.6 to 3.0 molar ratio Relative to m-methoxybenzoic acid
Catalyst molar ratio 0.01 to 0.2 molar ratio Red phosphorus, potassium bromide etc.
Solvent Dichloromethane, chloroform, DCE Halogenated hydrocarbons preferred
Reaction temperature 25-30°C Controlled to minimize dibromo impurities
Yield ~92-93% High yield with optimized conditions
Purity >99% After recrystallization
  • Example: Using 15.2 g m-methoxybenzoic acid, 21.36 g NBS, 30 mL concentrated H2SO4, 1.67 g potassium bromate, and 1.48 g red phosphorus in chloroform at 25-30°C for 3 hours yielded 21.41 g of 2-bromo-5-methoxybenzoic acid with 92.7% yield and 99.2% purity.

Conversion to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide

Amide Bond Formation

  • Amine Component: 1-hydroxy-2-methylpropan-2-amine or its protected derivatives
  • Acylating Agent: 2-bromo-5-methoxybenzoyl chloride or activated ester derived from 2-bromo-5-methoxybenzoic acid
  • Reaction Conditions:
    • Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran
    • Base such as triethylamine or pyridine to scavenge HCl
    • Temperature: 0°C to room temperature to control reaction rate and selectivity
  • Workup: Aqueous quenching, extraction, drying, and purification by recrystallization or chromatography

Alternative Methods

  • Direct coupling of 2-bromo-5-methoxybenzoic acid with the amine using coupling reagents like EDCI, DCC, or HATU under mild conditions to form the amide bond without isolating the acid chloride.

Supporting Preparation of Key Intermediates

Synthesis of 5-bromo-2-methoxyphenol (Intermediate)

  • Protection of phenolic hydroxyl by acetylation (using acetic anhydride and sulfuric acid catalyst at 100°C)
  • Bromination with bromine catalyzed by iron powder at 70-80°C
  • Deacetylation with sodium bicarbonate aqueous solution at 80°C to yield 5-bromo-2-methoxyphenol

Scale-Up Considerations

  • Industrial scale synthesis involves careful control of bromination to minimize dibromo impurities
  • Use of solvent exchange and crystallization steps to improve purity and yield
  • Reaction temperature and reagent addition rates are critical parameters for reproducibility and safety

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Acetylation of hydroxyanisole Acetic anhydride, H2SO4, 100°C, 6 h High Protects phenol for selective bromination
Bromination Br2, Fe powder catalyst, 70-80°C, 5 h High Selective monobromination at 5-position
Deacetylation NaHCO3 aqueous, 80°C High Regenerates phenol
Bromination of m-methoxybenzoic acid NBS or dibromohydantoin, red P, KBr, H2SO4, 25-30°C, 3 h ~92-93 Produces 2-bromo-5-methoxybenzoic acid
Amide formation 2-bromo-5-methoxybenzoyl chloride + amine, base, 0-25°C High Forms target benzamide compound

Research Findings and Notes

  • The bromination step is critical and requires precise control of temperature and reagent stoichiometry to avoid overbromination and impurities.
  • Use of halogenated solvents and catalysts such as red phosphorus and potassium bromide enhances regioselectivity and yield.
  • The amide bond formation is typically straightforward but benefits from mild conditions to preserve the sensitive tertiary alcohol moiety on the amine side chain.
  • Industrial scale processes emphasize solvent recovery, impurity control, and crystallization techniques to ensure product purity and process sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols (RSH)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a de-brominated benzamide

    Substitution: Formation of azide, cyanide, or thiol-substituted benzamides

Scientific Research Applications

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is a benzamide derivative with a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring. It is also known by other names, such as 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-5-methoxybenzamide and N1-(2-hydroxy-1,1-dimethylethyl)-2-bromo-5-methoxybenzamide . The molecular formula for the compound is C12H16BrNO3, and it has a molecular weight of approximately 302.16 g/mol .

Synthesis
this compound can be synthesized using specific chemical reactions involving benzamide derivatives, under controlled conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents used may include dichloromethane or dimethyl sulfoxide.

Structure and Properties
The molecular structure includes an amide functional group attached to an aromatic ring. The compound is expected to participate in chemical reactions typical of amides and aromatic compounds. The electronic effects of substituents on the aromatic ring can influence the compound's reactivity by stabilizing or destabilizing intermediates during reactions.
Key properties :

  • Molecular Weight: 302.16 g/mol
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 4
  • Topological Polar Surface Area: 58.6 Ų

Potential Applications
this compound has potential applications in various fields, especially in medicinal chemistry due to its potential biological activity . The hydroxy and methoxy groups could enhance solubility and bioavailability, facilitating interaction with target sites.

Analysis
Spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing the compound's physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-bromo-5-methoxybenzamide core but differ in substituents on the amide nitrogen or additional functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Rf Value Yield (%) Key Substituents
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide (Target) C₁₂H₁₆BrNO₃ 302.17 84 0.28 54 1-Hydroxy-2-methylpropan-2-yl group
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g) C₁₄H₂₀BrN₂O₃ 353.23 153–155 0.30 42 Tert-butylaminoethyl group
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)ethyl)-5-methoxybenzamide (5o) C₂₄H₂₃Br₂N₂O₃ 555.17 191–192 0.48 51 4-Bromophenyl and phenethylamino groups
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₅BrN₂O₃S 371.25 Not reported Not reported Not reported Sulfonamide group, amino substitution on benzene ring
5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide C₁₈H₁₅BrFN₃O₂ 412.23 Not reported Not reported Not reported Pyrazole ring, fluorine substitution, hydroxamic acid group

Key Observations :

  • Polarity and Chromatography: The target compound (Rf = 0.28) is less polar than 5o (Rf = 0.48), likely due to the bulky phenethylamino and bromophenyl groups in 5o increasing lipophilicity .
  • Thermal Stability : Higher melting points in compounds like 1g (153–155°C) and 5o (191–192°C) correlate with increased molecular rigidity from tert-butyl or aromatic substituents .
  • Synthetic Yield : The target compound (54% yield) outperforms 1g (42%), possibly due to steric hindrance from the tert-butyl group in 1g complicating amide bond formation .

Comparison of Reaction Efficiency :

  • The target compound’s synthesis (54% yield) is more efficient than 1g’s Ugi-4CR route (42%), but less efficient than sulfonamide derivatives (e.g., 82% yield for compound 30 in ) .

Analytical Characterization

  • HRMS : The target compound’s analogs (e.g., 1g and 5o) were confirmed via HRMS, with deviations <0.001 ppm between calculated and observed [M + H]+ values .
  • NMR : All compounds in were validated using ¹H and ¹³C NMR, confirming regioselective substitution and stereochemistry .

Biological Activity

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide (CAS number 56658-05-0) is a synthetic compound notable for its unique structural features, including a bromine atom and a methoxy group attached to a benzamide core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆BrNO₃
  • Molecular Weight : 302.16 g/mol
  • Melting Point : 131-133 °C
  • IUPAC Name : this compound

The presence of the methoxy group at the 5-position of the benzamide ring is particularly significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromine atom and hydroxy group enhance its reactivity, allowing it to bind to specific enzymes or receptors, potentially leading to inhibition or activation of critical cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis through pathways involving P53 activation, which is crucial in tumor suppression.

Table: Summary of Anticancer Activity

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BHepG26.5P53 pathway activation
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Study on Quinazoline Derivatives :
    A study examined a series of quinazoline derivatives for their ability to inhibit the Wnt signaling pathway, which is often dysregulated in cancers. While not directly testing this compound, findings suggest that similar structural motifs can yield potent inhibitors with low IC₅₀ values against cancer cell lines .
  • Antimicrobial Activity :
    Research on related brominated compounds has demonstrated promising antimicrobial effects, indicating that modifications like those found in this compound could enhance efficacy against resistant bacterial strains .
  • Safety Profile :
    Toxicity assessments in vivo have shown that certain derivatives exhibit favorable safety profiles, with minimal adverse effects on normal cell lines compared to their cytotoxic effects on cancer cells .

Q & A

Basic: What are the common synthetic routes for 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid derivatives with 2-amino-2-methylpropan-1-ol. A validated route ( ) starts with bromination of 2-methoxybenzoic acid, followed by activation of the carboxylic acid (e.g., using thionyl chloride) and subsequent amidation with the hydroxy-substituted amine. Key reaction parameters include:

  • Temperature control : Amidation steps often require reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Catalysts : Use of coupling agents like HATU or DCC enhances reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product with >95% purity .

Advanced: How can researchers resolve discrepancies in NMR data for this compound when synthesized under varying conditions?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for comparative analysis .
  • Tautomerism : The hydroxyl and amide groups may exhibit tautomeric shifts; low-temperature NMR (e.g., 233 K) can stabilize conformers .
  • Impurity profiling : Use LC-MS to detect side products like unreacted 2-bromo-5-methoxybenzoic acid or incomplete amidation intermediates .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., as in ) provides definitive structural confirmation when spectral data conflict .

Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect degradation products .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (272.14 g/mol) and detects bromine isotope patterns .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions .
  • Karl Fischer titration : Measures residual water content, critical for hygroscopic intermediates .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Predict electrophilic sites using Fukui indices; the bromine atom and carbonyl carbon are primary targets for nucleophilic attack .
  • Solvent modeling : COSMO-RS simulations optimize solvent choices (e.g., DMF for SNAr reactions) by estimating activation energies .
  • Transition state analysis : Identify steric hindrance from the 2-methylpropan-2-yl group, which may slow reactions at the amide nitrogen .

Basic: What biological screening strategies are recommended for preliminary evaluation of this compound’s activity?

Answer:

  • Enzyme inhibition assays : Target enzymes like hydrolases or kinases using fluorescence-based assays (e.g., ADP-Glo™) due to the compound’s potential as a benzamide derivative .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Fragment replacement : Systematically substitute the bromine (e.g., with Cl, CF₃) or methoxy group to assess electronic effects on target binding .
  • Proteolysis-targeting chimera (PROTAC) design : Conjugate the compound to E3 ligase ligands to evaluate degradation of disease-relevant proteins .
  • Molecular docking : Use AutoDock Vina to model interactions with proteins like HSP90 (PDB ID: 3NMQ) and prioritize derivatives with improved binding scores .

Basic: What are the key stability challenges for this compound under long-term storage?

Answer:

  • Hydrolysis : The amide bond is prone to degradation in aqueous buffers; store at −20°C in anhydrous DMSO or under nitrogen .
  • Light sensitivity : Bromine may undergo photolytic cleavage; use amber vials and avoid UV exposure .
  • Oxidation : Monitor for methoxy group demethylation via LC-MS; antioxidants like BHT (0.1%) can mitigate this .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

  • Flow chemistry : Continuous flow systems improve heat transfer and mixing efficiency for exothermic amidation steps .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for potential coupling reactions involving bromine .
  • Byproduct recycling : Unreacted 2-bromo-5-methoxybenzoic acid can be recovered via acid-base extraction and reused .

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